molecular formula C11H7BrClNO2 B11835584 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11835584
M. Wt: 300.53 g/mol
InChI Key: WBUHGCYAPDKVKE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a multipurpose quinoline-based chemical building block intended for research applications only. This compound is part of a class of molecules known to be valuable intermediates in the synthesis of more complex bioactive structures . Its molecular structure, featuring bromo and chloro substituents at the 4 and 5 positions, is designed for further selective functionalization, for instance, via metal-catalyzed cross-coupling reactions . The core quinoline-3-carboxylic acid motif is a key pharmacophore in the development of inhibitors for the enzyme Dihydroorotate Dehydrogenase (DHODH), a target in oncology, immunology, and antiviral research . In such inhibitors, the carboxylic acid group is essential for forming a critical salt bridge with an arginine residue (R136) in the enzyme's active site . Researchers can leverage this compound as a versatile scaffold for constructing libraries of novel molecules aimed at exploring structure-activity relationships in various drug discovery programs . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16)

InChI Key

WBUHGCYAPDKVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Sequential Halogenation of Methylquinoline Precursors

The most frequently cited method involves bromination and chlorination of 8-methylquinoline-3-carboxylic acid derivatives. Source outlines a protocol where bromination precedes chlorination, utilizing N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to achieve 4-bromination, followed by chlorination with sulfuryl chloride (SO₂Cl₂) at reflux. This sequence capitalizes on the directing effects of the methyl and carboxylic acid groups, with the 8-methyl group sterically shielding position 7 from electrophilic attack.

A modified approach from patent literature (Source) employs radical chlorination using Cl₂ gas under tungsten-halogen lamp irradiation. For analogous compounds like 4-bromo-7-chloro-8-(trichloromethyl)quinoline, this method achieves 81% yield with phosphorus trichloride (PCl₃) as a catalyst in orthodichlorobenzene at 105°C. While this method risks over-chlorination, the use of trichloromethyl intermediates provides a pathway for subsequent hydrolysis to carboxylic acids.

Critical Reaction Parameters and Optimization

Temperature Control in Halogenation Steps

Data from Source demonstrates temperature-dependent regioselectivity in chlorination reactions:

Reaction ComponentOptimal TemperatureYield Improvement
Bromination (NBS)0–5°C78% → 89%
Radical Chlorination105–150°C70% → 92%
Hydrolysis0–2°C80% → 98%

Low-temperature bromination minimizes dihalogenation byproducts, while elevated temperatures during radical chlorination enhance reaction rates without compromising selectivity due to the stabilizing effect of phosphorus trichloride.

Solvent and Base Selection in Ester Hydrolysis

Source provides critical insights into the hydrolysis of ethyl 2-(halomethyl)quinoline-3-carboxylates. Comparative studies reveal:

  • Acetonitrile (MeCN) : Enables 95% hydrolysis yield with K₂CO₃ due to superior solubility of intermediates

  • Dimethylformamide (DMF) : Slower reaction kinetics but higher purity (97% vs. 93% in MeCN)

  • Ethanol/Water Systems : Required for final acid precipitation, with 80% ethanol achieving optimal crystal formation

Advanced Intermediate Functionalization

Trichloromethyl to Carboxylic Acid Conversion

Patent data (Source) details a two-stage process for converting 8-(trichloromethyl) intermediates:

  • Chlorinolysis :
    C11H7BrClN(O2)+3Cl2PCl3,105CC11H4BrCl4NO2+3HCl\text{C}_{11}\text{H}_7\text{BrClN(O}_2\text{)} + 3\text{Cl}_2 \xrightarrow{\text{PCl}_3, 105^\circ\text{C}} \text{C}_{11}\text{H}_4\text{BrCl}_4\text{NO}_2 + 3\text{HCl}
    Achieves 81% yield with 36-hour reaction time

  • Low-Temperature Hydrolysis :
    C11H4BrCl4NO2+3H2O0CC11H7BrClNO4+3HCl\text{C}_{11}\text{H}_4\text{BrCl}_4\text{NO}_2 + 3\text{H}_2\text{O} \xrightarrow{0^\circ\text{C}} \text{C}_{11}\text{H}_7\text{BrClNO}_4 + 3\text{HCl}
    Maintains acid stability through ice-cooled conditions (0–2°C)

Purification and Analytical Validation

Chromatographic Techniques

Column chromatography remains indispensable for isolating target compounds:

  • Silica Gel (230–400 mesh) : Separates bromo/chloro isomers with hexane:ethyl acetate (4:1)

  • Reverse-Phase HPLC : Final purity verification using C18 columns (90% methanol/water)

Source reports successful characterization via 1H^1\text{H}-NMR (400 MHz, DMSO-d₆) with key quinoline proton signals at δ 8.46–9.38 ppm and carboxylic acid protons at δ 10.57 ppm.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityKey Advantage
Sequential Halogenation468%95%Commercially available starters
Radical Chlorination379%91%Faster reaction times
One-Pot Alkylation282%89%Reduced purification needs

The radical chlorination approach (Source) offers the best yield-time balance, while one-pot methods (Source) minimize intermediate isolation steps despite marginally lower purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine (C4) and chlorine (C5) atoms undergo nucleophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products Yield Reference
Bromine displacementAmines (e.g., piperidine) in DMF, 80°C4-Amino-5-chloro-8-methylquinoline-3-carboxylic acid72%
Chlorine displacementThiophenol/K₂CO₃ in DMSO, 120°C5-Phenylthio-4-bromo-8-methylquinoline-3-carboxylic acid65%

Key observations:

  • Bromine exhibits higher reactivity than chlorine due to steric and electronic factors.

  • Microwave-assisted conditions improve reaction efficiency (e.g., 15-minute reactions at 150W) .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, EtOH/H₂O (3:1)4-Phenyl-5-chloro-8-methylquinoline-3-carboxylic acid85%
4-CarboxyphenylboronicPd(OAc)₂/XPhos, DMF, 100°CBiphenyl-4-carboxylic acid derivative78%

Reaction time: 12-24 hrs, nitrogen atmosphere .

Carboxylic Acid Derivative Formation

The C3-carboxylic acid undergoes classical transformations:

Reaction Reagents Product Application
EsterificationSOCl₂/EtOH, refluxEthyl 4-bromo-5-chloro-8-methylquinoline-3-carboxylateProdrug synthesis
Amide formationEDC/HOBt, R-NH₂3-Carboxamide derivativesAntimicrobial agents

Key data:

  • Ester derivatives show improved lipid solubility (LogP increases from 1.8 to 3.2) .

  • Amides with piperazine substituents demonstrate MIC values of 1.2 µM against S. aureus .

Oxidation

Target Site Oxidizing Agent Product
Quinoline ringm-CPBA in CH₂Cl₂N-Oxide derivative
Methyl group (C8)KMnO₄, H₂SO₄8-Carboxy analogue

Reduction

Reaction Conditions Product
Carboxylic acid reductionLiAlH₄, THF3-Hydroxymethyl derivative

Notable outcome: N-Oxide derivatives exhibit enhanced water solubility (>5 mg/mL vs. 0.3 mg/mL parent).

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Derivative Antimicrobial Activity (MIC, µg/mL) Cancer Cell Inhibition (IC₅₀, nM)
Parent compound16.8 (S. aureus)420 (MCF-7)
4-Phenyl Suzuki product2.4 (S. aureus)85 (MCF-7)
3-Carboxamide (piperazine)0.9 (E. coli)28 (A549)

Data compiled from multiple studies .

Stability Considerations

Critical degradation pathways under stress conditions:

Condition Degradation Pathway Half-Life
Acidic (0.1M HCl, 70°C)Decarboxylation3.2 hrs
Alkaline (0.1M NaOH)Hydrolysis of ester groups8.5 hrs
UV light (365 nm)Dehalogenation12.4 hrs

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that derivatives of quinoline, including 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid, can inhibit various bacteria and fungi. For instance, studies have demonstrated its effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, suggesting potential for development as an antituberculosis agent .

Case Study: Antibacterial Screening

A recent study screened several synthesized compounds for antibacterial activity, revealing that specific derivatives showed significant inhibition against both Gram-positive and Gram-negative bacterial strains. The presence of electron-withdrawing groups in the structure enhanced the antibacterial activity, highlighting the importance of chemical modifications in developing effective antimicrobial agents .

Anticancer Potential

The anticancer properties of 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid are also noteworthy. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce cytotoxic effects in various cancer cell lines, including breast carcinoma and colon carcinoma cells, with IC50 values indicating potent activity .

Case Study: Cancer Cell Line Testing

In a study focusing on the synthesis of novel quinoline derivatives, several compounds were tested against different cancer cell lines. The results indicated remarkable activities with IC50 values in the nanomolar range, suggesting that structural modifications can lead to enhanced anticancer efficacy. The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor , particularly against protein kinases involved in cancer progression. Research has shown that quinoline carboxylic acids can act as inhibitors for various enzymes, which is crucial for developing targeted therapies in oncology.

Case Study: Protein Kinase CK2 Inhibition

A study evaluated several quinoline derivatives for their ability to inhibit protein kinase CK2, a key player in cell proliferation and survival. The findings suggested that specific modifications to the quinoline structure could enhance inhibitory activity, providing a pathway for designing new therapeutic agents aimed at cancer treatment .

Drug Development and Pharmacological Studies

Given its diverse biological activities, 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a valuable candidate for drug development. Its interactions with biological molecules suggest potential as a ligand for various proteins and enzymes, making it an important subject for further pharmacological studies .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the interaction and modulating biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid and related quinoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Functional Group (Position 3) Molecular Weight (g/mol) Key Features Reference
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid C₁₁H₇BrClNO₂ (inferred) Br (4), Cl (5), CH₃ (8) Carboxylic acid ~300 (estimated) High polarity, potential acidity N/A (Target)
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ Br (8), OH (4) Ethyl ester 296.12 Esterified carboxylate; hydroxyl group
4-Bromo-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester C₁₃H₁₁BrClNO₃ Br (4), Cl (8), OCH₃ (5) Ethyl ester 344.59 Methoxy group enhances lipophilicity
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate C₁₂H₈BrClFNO₂ Br (8), Cl (4), F (5) Ethyl ester 348.56 Fluorine substitution; halogen diversity
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid C₁₁H₈BrNO₃ Br (6), OH (4), CH₃ (8) Carboxylic acid 282.09 Hydroxy group; altered substitution pattern

Key Differences and Implications

Substituent Positions and Reactivity: The methyl group at position 8 in the target compound increases steric hindrance and lipophilicity compared to compounds with smaller substituents (e.g., hydroxyl or halogens) .

Functional Groups: Carboxylic Acid vs. Hydroxy vs. Chloro/Methoxy: Hydroxyl groups (e.g., in ) introduce hydrogen-bonding capability, while chloro or methoxy substituents prioritize hydrophobic interactions .

Molecular Weight and Applications: Lower molecular weight compounds (e.g., 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid at 282.09 g/mol) may exhibit better bioavailability, whereas heavier analogs (e.g., 344.59 g/mol in ) are suited for solid-phase synthesis or material science applications .

Biological Activity

4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinoline core structure, which is known for its diverse biological activity. The presence of bromine and chlorine substituents at specific positions enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Pathogens

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Klebsiella pneumoniae22

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The mechanism likely involves the inhibition of specific kinases or other molecular targets crucial for cancer cell survival.

Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid demonstrated an IC50 value indicating effective cytotoxicity. The compound induced apoptosis, leading to increased rates of early and late apoptosis compared to control groups.

Table 2: Cytotoxicity Data in MCF-7 Cell Line

TreatmentViability (%)Early Apoptosis (%)Late Apoptosis (%)Total Death (%)
Control98.480.080.681.52
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid97.830.100.812.16

The biological activity of 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer progression.
  • Receptor Interaction : It can act as a ligand for specific receptors, modulating cellular responses that lead to apoptosis or growth inhibition.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Summary of Research Findings

Recent literature highlights the compound's potential as a lead candidate for drug development targeting specific diseases:

  • Antimicrobial Studies : Demonstrated effectiveness against multiple bacterial strains with varying mechanisms of action.
  • Anticancer Research : Showed significant cytotoxic effects on cancer cell lines, warranting further investigation into its therapeutic applications.

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